molecular formula C18H21NO2 B5115739 2,3-dihydro-1H-inden-5-yl(2,4-dimethoxybenzyl)amine

2,3-dihydro-1H-inden-5-yl(2,4-dimethoxybenzyl)amine

Cat. No.: B5115739
M. Wt: 283.4 g/mol
InChI Key: BAQMUKXTATVPJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dihydro-1H-inden-5-yl(2,4-dimethoxybenzyl)amine, also known as DOI, is a research chemical that is commonly used in scientific studies to understand the mechanisms of action and biochemical effects of various substances on the body. DOI is a selective 5-HT2A receptor agonist that is structurally similar to the hallucinogenic drug, LSD. DOI is a potent and long-lasting compound that has been shown to produce profound effects on the brain and behavior.

Mechanism of Action

2,3-dihydro-1H-inden-5-yl(2,4-dimethoxybenzyl)amine acts as a selective agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. The 5-HT2A receptor is primarily located in the central nervous system and is involved in the regulation of mood, cognition, and perception. Activation of the 5-HT2A receptor by this compound leads to the activation of intracellular signaling pathways that ultimately result in the physiological effects observed.
Biochemical and Physiological Effects:
This compound has been shown to produce a wide range of biochemical and physiological effects on the body. These effects include alterations in perception, mood, and cognition, as well as changes in heart rate, blood pressure, and body temperature. This compound has also been shown to produce effects on the immune system, including the modulation of cytokine production and the regulation of inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,3-dihydro-1H-inden-5-yl(2,4-dimethoxybenzyl)amine in laboratory experiments is its selective agonism at the 5-HT2A receptor. This allows researchers to investigate the specific role of the 5-HT2A receptor in various physiological processes. Additionally, this compound is a potent and long-lasting compound that allows for the study of sustained effects on the body. However, one of the limitations of using this compound in laboratory experiments is its potential for producing hallucinogenic effects, which may confound the interpretation of results.

Future Directions

There are several future directions for research on 2,3-dihydro-1H-inden-5-yl(2,4-dimethoxybenzyl)amine and its effects on the body. One area of interest is the investigation of the potential therapeutic uses of this compound, particularly in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research is needed to understand the long-term effects of this compound on the brain and behavior, as well as its potential for producing addiction or tolerance. Finally, the development of more selective and potent compounds that target the 5-HT2A receptor may provide new insights into the physiological processes regulated by this receptor.

Synthesis Methods

2,3-dihydro-1H-inden-5-yl(2,4-dimethoxybenzyl)amine can be synthesized through a multi-step process that involves the condensation of 2,4-dimethoxybenzaldehyde with 2-nitropropane to form the nitrostyrene intermediate. The nitrostyrene intermediate is then reduced to the amine using a reducing agent such as lithium aluminum hydride. The resulting amine is then cyclized using a Lewis acid catalyst to form the final product, this compound.

Scientific Research Applications

2,3-dihydro-1H-inden-5-yl(2,4-dimethoxybenzyl)amine has been used extensively in scientific studies to investigate the mechanisms of action and physiological effects of various substances on the body. This compound is commonly used as a tool compound to study the 5-HT2A receptor and its role in various physiological processes. This compound has been shown to produce a wide range of effects on the brain and behavior, including alterations in perception, mood, and cognition.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-20-17-9-7-15(18(11-17)21-2)12-19-16-8-6-13-4-3-5-14(13)10-16/h6-11,19H,3-5,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQMUKXTATVPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC2=CC3=C(CCC3)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.